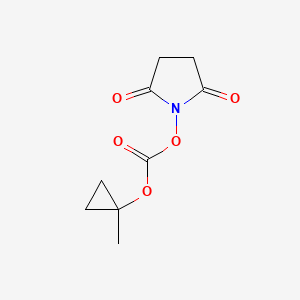
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate is an organic compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a carbonate ester linked to a pyrrolidinone ring. It is used in various chemical and biological applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate typically involves the reaction of 1-methylcyclopropyl chloroformate with 2,5-dioxopyrrolidin-1-ylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .
化学反応の分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols, solvents such as dichloromethane, and bases like triethylamine.
Hydrolysis: Water or aqueous acids, typically at room temperature.
Major Products
Substitution Reactions: Products include substituted carbamates or carbonates.
Hydrolysis: Products include 2,5-dioxopyrrolidin-1-ylamine and 1-methylcyclopropanol.
科学的研究の応用
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the protection of amino groups and the formation of carbamates.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate involves its reactivity with nucleophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of substituted products. This reactivity is utilized in various chemical transformations and modifications .
類似化合物との比較
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Similar structure but with two pyrrolidinone rings.
N-Hydroxysuccinimide esters: Similar reactivity and applications in bioconjugation and protein modification.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
特性
分子式 |
C9H11NO5 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate |
InChI |
InChI=1S/C9H11NO5/c1-9(4-5-9)14-8(13)15-10-6(11)2-3-7(10)12/h2-5H2,1H3 |
InChIキー |
NECDNOYQKBVSFR-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)OC(=O)ON2C(=O)CCC2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














